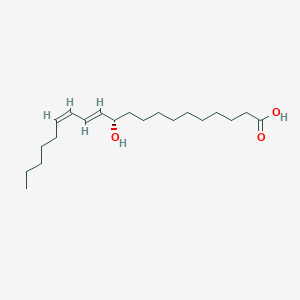

11(S)-HEDE

Description

Classification and Biochemical Context of 11S-hydroxy-12E,14Z-eicosadienoic acid as an Oxylipin

11S-hydroxy-12E,14Z-eicosadienoic acid belongs to the broad class of lipid molecules known as oxylipins. Oxylipins are produced from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs). The formation of this compound involves the introduction of a hydroxyl group onto the eicosadienoic acid backbone.

According to the LIPID MAPS classification system, this compound is categorized under:

Category : Fatty Acyls [FA] lipidmaps.org

Main Class : Eicosanoids [FA03] lipidmaps.org

Sub Class : Other Eicosanoids [FA0300] and Hydroxy fatty acids [FA0105] lipidmaps.org

Biochemically, it is a product derived from its precursor, 11(Z),14(Z)-eicosadienoic acid (EDA), a naturally occurring, though uncommon, n-6 PUFA. nih.govresearchgate.net The conversion from the parent fatty acid is mediated by oxygenase enzymes, such as lipoxygenases (LOXs) or cytochrome P450 (CYP450), which catalyze the insertion of oxygen. biosynth.comnih.gov This process is analogous to the formation of other well-studied hydroxyeicosanoids, such as hydroxyeicosatetraenoic acids (HETEs) from arachidonic acid. biosynth.com

| Physicochemical Property | Predicted Value |

|---|---|

| Exact Mass | 324.266446 Da lipidmaps.org |

| XlogP | 6.4 uni.lu |

| Hydrogen Bond Donors | 2 lipidmaps.org |

| Hydrogen Bond Acceptors | 3 lipidmaps.org |

| Rotatable Bonds | 16 lipidmaps.org |

Significance as a Lipid Mediator within Eicosanoid and Fatty Acid Metabolism Research

11S-hydroxy-12E,14Z-eicosadienoic acid is recognized as a signaling molecule and is utilized in scientific research to investigate complex biological processes like inflammation, cellular signaling, and lipid metabolism. biosynth.com Eicosanoids, as a class, are potent lipid mediators that are not stored within cells but are synthesized on demand to regulate physiological responses. nih.gov They play a critical role in initiating and resolving immunological and inflammatory responses. researchgate.net

The significance of 11S-hydroxy-12E,14Z-eicosadienoic acid is closely linked to the metabolic pathway of its precursor, eicosadienoic acid (EDA). Research on EDA has provided detailed findings on its biological relevance:

Metabolic Hub : EDA is an intermediate in the metabolism of n-6 fatty acids, being elongated from linoleic acid and serving as a precursor to other important PUFAs like dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). nih.govresearchgate.net

Inflammatory Modulation : Studies on murine macrophages have shown that EDA can modulate the inflammatory response. nih.govresearchgate.net It has been observed to decrease the production of nitric oxide (NO) while increasing the production of prostaglandin (B15479496) E₂ (PGE₂) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS). nih.gov

Cellular Uptake : EDA is readily taken up by macrophages and incorporated into cellular phospholipids, thereby altering the fatty acid composition of cell membranes and influencing the responsiveness of these immune cells to inflammatory stimuli. nih.govresearchgate.net

The study of hydroxylated metabolites like 11S-hydroxy-12E,14Z-eicosadienoic acid is crucial for understanding the downstream effects and specific signaling functions that arise from the broader EDA metabolic pathway. While some databases note a lack of literature on the specific biological activities of the isolated 11S-HEDE compound, its role as a product within these significant metabolic cascades makes it an invaluable tool for elucidating complex lipid signaling networks in research settings. biosynth.comlipidmaps.org

Properties

IUPAC Name |

(11S,12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIRVFIVOGVIC-HVLYWLSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@H](CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Isomeric Forms of 11 Hydroxy Eicosadienoic Acids

Enantiomeric Distinction: 11S-hydroxy-12E,14Z-eicosadienoic acid and 11R-hydroxy-12E,14Z-eicosadienoic acid

11-hydroxy-12E,14Z-eicosadienoic acid exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The designation 'S' (from the Latin sinister, for left) and 'R' (from the Latin rectus, for right) refers to the configuration of the chiral center at the 11th carbon atom, where the hydroxyl group is attached.

These two enantiomers, while having the same chemical formula and connectivity of atoms, differ in their spatial arrangement. This seemingly subtle difference is critical in the context of biological systems, where enzymes and receptors are themselves chiral and can therefore distinguish between enantiomers.

| Property | 11S-hydroxy-12E,14Z-eicosadienoic acid | 11R-hydroxy-12E,14Z-eicosadienoic acid |

| Systematic Name | 11S-hydroxy-12E,14Z-eicosadienoic acid | (11R,12E,14Z)-11-Hydroxy-12,14-eicosadienoic acid |

| Abbreviation | 11(S)-HEDE | 11(R)-HEDE |

| Molecular Formula | C₂₀H₃₆O₃ | C₂₀H₃₆O₃ |

| Molecular Weight | 324.5 g/mol | 324.5 g/mol |

Implications of Stereochemistry in Biological Activity and Enzyme Specificity

The stereochemistry of a molecule is a pivotal factor in its biological activity. Enzymes, with their highly specific three-dimensional active sites, often exhibit a high degree of stereoselectivity, meaning they will preferentially bind to and act upon one enantiomer over the other.

With regard to the enantiomers of 11-hydroxy-12E,14Z-eicosadienoic acid, research into their respective biological activities reveals a significant disparity. While information on the biological role of the 11S enantiomer is notably scarce in scientific literature, studies on the closely related 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) have also reported a lack of significant biological activity. lipidmaps.org This suggests that the 11S configuration may not be the primary bioactive form in many biological pathways.

In contrast, the 11R enantiomer of hydroxylated fatty acids has been identified as a product of specific enzymatic pathways. Research has shown that 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a significant metabolite derived from the action of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Furthermore, when COX-2 is acetylated, for instance by aspirin, it functions akin to a lipoxygenase, producing 11(R)-HETE. acs.orgnih.gov This strongly suggests that the biosynthesis of the 11R enantiomer of hydroxy-eicosadienoic acids is stereospecifically controlled by enzymes like COX-2.

The enzymatic specificity for producing the 11R enantiomer has profound implications. It means that the biological effects associated with 11-hydroxy-eicosadienoic acid are likely mediated predominantly by the 11R form. The specific shape of the 11R enantiomer allows it to fit into the active sites of particular enzymes or bind to specific receptors, thereby initiating a biological response. The 11S enantiomer, with its different spatial arrangement, may not be able to interact with these biological targets in the same way, explaining its apparent lack of reported activity.

The differential enzymatic synthesis and, consequently, the distinct biological activities of the 11S and 11R enantiomers underscore the critical importance of stereochemistry in the study of bioactive lipids. The presence and action of one enantiomer over the other can lead to vastly different physiological outcomes.

| Enzyme Family | Known Stereospecific Products | Relevance to 11-hydroxy-eicosadienoic acids |

| Cyclooxygenase (COX) | Prostaglandins, Thromboxanes, 11(R)-HETE | COX-2 is implicated in the stereospecific synthesis of the 11R enantiomer. |

| Lipoxygenase (LOX) | Hydroperoxy and hydroxy fatty acids (e.g., HETEs) | These enzymes are known for their stereoselective reactions and are another potential source of specific enantiomers of hydroxy fatty acids. |

Biosynthesis and Enzymatic Pathways of 11s Hydroxy 12e,14z Eicosadienoic Acid

Precursor Substrates and Initial Oxygenation Events

The journey to synthesizing 11S-hydroxy-12E,14Z-eicosadienoic acid begins with the availability of specific polyunsaturated fatty acids that serve as the foundational backbone for this hydroxylated lipid.

Eicosadienoic Acid as a Direct Precursor in 11S-hydroxy-12E,14Z-eicosadienoic acid Formation

The most direct route to the formation of 11-hydroxy-eicosadienoic acid (11-HEDE) is through the enzymatic modification of (11Z,14Z)-eicosadienoic acid. nih.govnih.gov This 20-carbon omega-6 fatty acid, containing two double bonds, is the immediate substrate for the oxygenation reaction that introduces a hydroxyl group at the 11th carbon position. caymanchem.com The formation of 11-HEDE from eicosadienoic acid has been observed in various cell types, including macrophages. caymanchem.com This direct conversion highlights the importance of cellular pools of eicosadienoic acid as a determinant for the production of this specific hydroxy fatty acid.

Linkages to Linoleic Acid and Broader Omega-6 Fatty Acid Metabolic Cascades

The story of 11S-hydroxy-12E,14Z-eicosadienoic acid's synthesis is deeply intertwined with the metabolism of linoleic acid, an essential omega-6 fatty acid. nih.gov Eicosadienoic acid itself is a downstream product of linoleic acid metabolism. atamanchemicals.com In human cells, linoleic acid can be elongated to form eicosadienoic acid (20:2n-6). atamanchemicals.com This establishes a clear metabolic cascade where the dietary intake and subsequent processing of linoleic acid can directly influence the availability of the precursor required for 11-HEDE synthesis. nih.gov Therefore, the biosynthesis of 11S-hydroxy-12E,14Z-eicosadienoic acid is not an isolated event but rather an integral part of the broader omega-6 fatty acid metabolic network.

Key Enzymatic Systems Involved in 11-Hydroxy-eicosadienoic Acid Biosynthesis

The conversion of precursor fatty acids into hydroxylated products is not spontaneous; it requires the catalytic action of specific enzymes. Three major enzyme families have been implicated in the production of hydroxy fatty acids, including 11-hydroxy-eicosadienoic acid.

Cyclooxygenase (COX)-Dependent Synthesis of 11-Hydroxy-eicosadienoic Acid

Cyclooxygenase (COX) enzymes, most famous for their role in prostaglandin (B15479496) synthesis, also possess the ability to produce monohydroxy fatty acids. nih.govnih.gov Studies have shown that COX can catalyze the formation of 11-HEDE from eicosadienoic acid. caymanchem.com Research on human umbilical arteries demonstrated that these tissues convert arachidonic acid (a related 20-carbon fatty acid) into 11-hydroxyeicosatetraenoic acid (11-HETE), a structurally similar compound. nih.gov This synthesis was inhibited by COX inhibitors like indomethacin (B1671933) and aspirin, confirming the enzyme's role. nih.gov Further evidence comes from experiments using purified COX, which showed lipoxygenation activity, directly forming hydroxy fatty acids. caymanchem.com These findings establish that the COX pathway is a significant contributor to the generation of 11-hydroxy-eicosadienoic acids.

Lipoxygenase (LOX) Pathway Contributions to Hydroxy Fatty Acid Production

Lipoxygenases (LOXs) are a family of enzymes that specialize in the dioxygenation of polyunsaturated fatty acids, leading to the formation of a wide array of bioactive lipids. nih.govnih.gov The LOX pathway is a well-established route for the production of various hydroxy fatty acids. nih.gov For instance, different LOX isoforms can oxygenate linoleic acid and arachidonic acid to produce metabolites like 9-hydroxyoctadecadienoic acid (9-HODE) and various hydroxyeicosatetraenoic acids (HETEs). nih.govnih.gov While direct evidence for the synthesis of 11S-hydroxy-12E,14Z-eicosadienoic acid by a specific LOX isoform is part of ongoing research, the metabolism of polyunsaturated fatty acids by LOX enzymes in tissues like mouse peritoneal macrophages is known to yield such products. caymanchem.com

Cytochrome P450 (CYP) Monooxygenase Involvement in Fatty Acid Oxygenation

The Cytochrome P450 (CYP) superfamily of enzymes are versatile catalysts involved in the metabolism of a vast number of endogenous and exogenous compounds, including fatty acids. nih.gov Certain CYP enzymes, particularly those in the CYP4 family, function as ω-hydroxylases that can oxygenate fatty acids at various positions. nih.gov CYP enzymes have been shown to produce a range of HETEs from arachidonic acid. nih.gov For example, CYP2B19 in mouse epidermis generates epoxygenated fatty acids which can be further metabolized. nih.gov Furthermore, CYP4B1 has been shown to stimulate the synthesis of 12-hydroxyeicosanoic acid. nih.gov The inhibition of CYP enzymes leads to a reduction in HETE production, underscoring their role in this process. nih.gov This capability for fatty acid oxygenation suggests that CYP monooxygenases are another potential enzymatic pathway contributing to the cellular pool of 11-hydroxy-eicosadienoic acids. nih.gov

Interactive Data Tables

Table 1: Precursor and Product Relationship in 11-HEDE Biosynthesis

| Precursor Substrate | Enzymatic Process | Product |

| (11Z,14Z)-Eicosadienoic Acid | Oxygenation | 11S-hydroxy-12E,14Z-eicosadienoic acid |

| Linoleic Acid | Elongation | (11Z,14Z)-Eicosadienoic Acid |

Table 2: Key Enzymes in Hydroxy Fatty Acid Synthesis

| Enzyme Family | General Function | Relevance to 11-HEDE | Key Inhibitors |

| Cyclooxygenase (COX) | Prostaglandin & Thromboxane Synthesis, Lipoxygenation | Catalyzes formation of 11-HEDE from eicosadienoic acid. caymanchem.comnih.gov | Indomethacin, Aspirin nih.gov |

| Lipoxygenase (LOX) | Dioxygenation of Polyunsaturated Fatty Acids | Produces a variety of hydroxy fatty acids from precursors like linoleic acid. nih.govnih.gov | Nordihydroguaiaretic acid nih.gov |

| Cytochrome P450 (CYP) | Monooxygenation of various substrates | Can oxygenate fatty acids to form HETEs and other hydroxy derivatives. nih.govnih.gov | SKF-525A, 17-octadecynoic acid nih.gov |

Non-Enzymatic Generation Mechanisms of 11-Hydroxy-eicosadienoic Acid

In addition to enzymatic synthesis, 11-hydroxy-eicosadienoic acid can be formed through non-enzymatic processes, primarily driven by oxidative stress.

Autoxidation Pathways and Formation

Autoxidation of arachidonic acid, a non-enzymatic process, leads to the formation of a mixture of hydroperoxy arachidonic acid products. tulane.edu This process, also known as lipid peroxidation, can be initiated by reactive oxygen species and results in the formation of various HETE isomers, including 11-HETE. caymanchem.comnih.gov The presence of elevated levels of 11-HETE in plasma is considered a marker of lipid peroxidation and heightened oxidative stress. nih.gov For instance, vitamin E-controlled autoxidation of arachidonic acid methyl ester has been used to prepare 11R-HETE. nih.gov

Free Radical-Mediated Processes

Free radical-mediated oxidation of arachidonic acid is a key non-enzymatic pathway for the generation of 11-HETE, along with other isomers like 8-HETE and 9-HETE. nih.govmdpi.com This process is a hallmark of lipid peroxidation. nih.gov The formation of these compounds is often observed in conditions of increased oxidative stress. For example, in vitro models of lipid peroxidation using ferrous ammonium (B1175870) sulfate (B86663) in rat brain homogenates and in vivo models using carbon tetrachloride in rat liver have shown increased levels of (±)11-HETE. caymanchem.com The initiation of lipid peroxidation can be explained by the action of the perhydroxyl radical (HO₂•), which can initiate the autoxidation of polyunsaturated fatty acids within membrane phospholipids. researchgate.net

Downstream Metabolic Transformations of 11S-hydroxy-12E,14Z-eicosadienoic acid

Once formed, 11-HETE can undergo further metabolic transformations. For instance, 11R-HETE, which can be generated by COX-2 in epithelial cells, is a substrate for the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov This enzyme converts 11R-HETE into 11-oxo-eicosatetraenoic acid (11-oxo-ETE). nih.gov

Cellular and Molecular Functions of 11s Hydroxy 12e,14z Eicosadienoic Acid

Modulatory Roles in Inflammatory Processes

The parent compound, eicosadienoic acid (EDA), has been shown to modulate the production of pro-inflammatory mediators in murine macrophages. researchgate.netnih.gov Specifically, EDA can decrease the production of nitric oxide (NO) while increasing the levels of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation. researchgate.net This suggests that EDA can alter the responsiveness of macrophages to inflammatory stimuli. researchgate.net However, it is crucial to emphasize that these findings pertain to the precursor molecule, and the specific contribution of the 11S-hydroxylation to these inflammatory processes is currently unknown.

Participation in Oxidative Stress Responses

Information directly linking 11S-HEDE to oxidative stress responses is not available in the current body of scientific literature.

Contribution to Cellular Signaling and Adaptation

The concept of cellular signaling involves a complex cascade of events, often initiated by the binding of a ligand to a receptor, leading to a cellular response. youtube.comresearchgate.net Cellular adaptation refers to the changes a cell makes in response to environmental stressors. quiverquant.com While it is plausible that 11S-HEDE, as a lipid molecule, could participate in cellular signaling pathways, there is no direct evidence to support this at present.

Potential Influence on Cellular Proliferation Mechanisms

Research on other hydroxy fatty acids, such as hydroxystearic acids, has demonstrated that the position of the hydroxyl group can influence their anti-proliferative activity on human cancer cell lines. nih.gov For instance, some regioisomers of hydroxystearic acid have shown growth inhibitory effects. nih.gov This raises the possibility that 11S-HEDE could also have an impact on cellular proliferation, but this remains a hypothesis pending direct investigation.

Emerging Roles in Lipid Metabolism Regulation

The regulation of lipid metabolism is a complex process. Studies on the transcription factor HLH-11 in C. elegans have shown its role in regulating lipid metabolism in response to nutrient availability by suppressing the transcription of lipid catabolism genes. nih.gov While this provides insight into the genetic regulation of lipid metabolism, a direct role for 11S-HEDE in these processes has not been established.

Other Investigated Biological Contexts (e.g., Nociception)

Nociception is the neural process of encoding and processing noxious stimuli. youtube.comyoutube.com There is currently no scientific literature that investigates or establishes a role for 11S-hydroxy-12E,14Z-eicosadienoic acid in the context of nociception.

Receptor Interactions and Signaling Mechanisms of 11s Hydroxy 12e,14z Eicosadienoic Acid

Exploration of G Protein-Coupled Receptor (GPCR) Activation by Related Lipid Mediators

Many signaling lipids, including a variety of eicosanoids, exert their biological effects by activating G protein-coupled receptors (GPCRs). caymanchem.comkhanacademy.org These receptors, which span the cell membrane seven times, are the largest and most diverse group of membrane receptors in eukaryotes. youtube.com Upon binding of a ligand, GPCRs undergo a conformational change that initiates a cascade of intracellular events, influencing a wide range of cellular functions from sensation to hormonal responses. khanacademy.org

Related hydroxy fatty acids and other lipid mediators have been shown to activate specific GPCRs. For instance, medium-chain fatty acids and their 3-hydroxy derivatives are known agonists for GPR84 and hydroxycarboxylic acid receptor 3 (HCA3), both of which are Gi protein-coupled receptors expressed in immune cells like neutrophils and macrophages. nih.gov Activation of these receptors can lead to either pro-inflammatory or anti-inflammatory responses, highlighting the nuanced roles of these lipid mediators. nih.gov GPR84 activation, for example, promotes chemotaxis and the release of pro-inflammatory cytokines. nih.gov

The signaling outcome of GPCR activation can also exhibit "biased signaling," where structurally similar agonists binding to the same receptor can trigger different downstream pathways. For example, at the HCA3 receptor, 3-hydroxyoctanoic acid induces β-arrestin-2 recruitment, which is pertinent for cell-cell adhesion, while 3-hydroxydecanoic acid does not. nih.gov This phenomenon underscores the principle that subtle variations in the structure of a lipid mediator can lead to distinct physiological effects.

Given that 11S-hydroxy-12E,14Z-eicosadienoic acid is a hydroxylated derivative of an eicosanoid, it is plausible that it also interacts with one or more GPCRs. The specific receptor(s) and the nature of the resulting signal (e.g., Gs, Gi, or Gq coupling) would depend on the precise stereochemistry and conformation of the molecule. caymanchem.com

Interaction with Intracellular Signaling Components and Coactivator Proteins

The activation of a GPCR by a lipid mediator like a hydroxylated eicosanoid initiates a series of interactions with intracellular components. The receptor, upon ligand binding, typically activates a heterotrimeric G protein (composed of α, β, and γ subunits) by catalyzing the exchange of GDP for GTP on the α subunit. youtube.com This activation causes the Gα subunit and the Gβγ dimer to dissociate and interact with downstream effector proteins. youtube.com

Common downstream effectors include:

Adenylyl cyclase: This enzyme produces the second messenger cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). youtube.com

Phospholipase C (PLC): This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). caymanchem.com

The specific signaling pathway engaged depends on the type of G protein coupled to the receptor (Gs, Gi, Gq, etc.). caymanchem.comkhanacademy.org For example, Gs proteins stimulate adenylyl cyclase, while Gi proteins inhibit it. khanacademy.org

Furthermore, the signaling process involves coactivator proteins. A key family of coactivators in GPCR signaling is the β-arrestins. Following receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only leads to receptor desensitization and internalization but can also initiate a second wave of signaling independent of G proteins. As seen with the HCA3 receptor, the recruitment of β-arrestin-2 can be ligand-dependent and lead to specific cellular outcomes like changes in cell adhesion. nih.gov

Comparative Analysis of Receptor Binding and Activation by Hydroxylated Fatty Acid Isomers

The biological activity of hydroxylated fatty acids can be highly dependent on their specific isomeric form, including the position and stereochemistry (R or S) of the hydroxyl group. Different isomers can exhibit varied binding affinities for receptors and can act as agonists, antagonists, or have no activity at all.

For example, studies on hydroxyeicosatetraenoic acids (HETEs) have demonstrated that enantiomers can have distinct pathophysiological effects. nih.gov In the context of cardiac hypertrophy, 11(S)-HETE was found to be more potent in increasing the gene expression of the cardiac hypertrophic marker ACTA-1 compared to its 11(R)-HETE counterpart. nih.gov This suggests that the cellular machinery, including potential receptors, can differentiate between these stereoisomers, leading to significantly different biological responses.

Similarly, the metabolism of these compounds can be stereoselective. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) can oxidize 15S-HETE but also acts on 11R-HETE, converting it to 11-oxo-ETE. nih.gov The resulting metabolites can have their own unique biological activities or be inactive. For instance, 5-oxo-ETE is a potent chemoattractant for eosinophils, while its metabolite, 5-oxo-15-HETE, is also an agonist but less potent. nih.gov

The table below illustrates the differential effects observed for various hydroxylated fatty acid isomers, highlighting the importance of stereochemistry in their biological function.

| Isomer/Related Compound | Receptor/Target | Observed Effect | Reference |

| 11(S)-HETE | Unknown cardiac receptors | Significantly increased ACTA-1 gene expression (cardiac hypertrophy marker) | nih.gov |

| 11(R)-HETE | Unknown cardiac receptors | Less potent increase in ACTA-1 gene expression compared to 11(S)-HETE | nih.gov |

| 3-Hydroxyoctanoic acid | HCA3 (Gi-coupled GPCR) | Activation leads to β-arrestin-2 recruitment | nih.gov |

| 3-Hydroxydecanoic acid | HCA3 (Gi-coupled GPCR) | Activation does not lead to β-arrestin-2 recruitment | nih.gov |

| 5-oxo-ETE | OXE receptor (GPCR) | Potent eosinophil chemoattractant | nih.gov |

| 5-oxo-15-HETE | OXE receptor (GPCR) | Agonist, but less potent than 5-oxo-ETE in promoting eosinophil migration | nih.gov |

This comparative data strongly suggests that the specific arrangement of the hydroxyl group and the double bonds in 11S-hydroxy-12E,14Z-eicosadienoic acid would be critical determinants of its receptor binding affinity and the subsequent signaling cascade it might trigger. Its unique structure likely confers a specific profile of biological activity, which could be distinct from other related lipid mediators.

Advanced Analytical Methodologies for 11s Hydroxy 12e,14z Eicosadienoic Acid Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of lipid analysis, enabling the separation of complex mixtures into individual components. For a hydroxy fatty acid such as 11S-hydroxy-12E,14Z-eicosadienoic acid, both high-performance liquid chromatography and gas chromatography offer distinct advantages.

High-Performance Liquid Chromatography (HPLC) for Oxylipin Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of oxylipins, including 11S-hydroxy-12E,14Z-eicosadienoic acid, directly from biological extracts. nih.gov The separation is typically based on the polarity of the analytes.

Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the most common modality for oxylipin profiling. libretexts.org In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar aqueous-organic mixture. libretexts.org Compounds are separated based on their hydrophobicity; more non-polar molecules have a stronger affinity for the stationary phase and thus exhibit longer retention times. libretexts.org The hydroxyl group and carboxylic acid of 11S-hydroxy-12E,14Z-eicosadienoic acid make it relatively polar compared to its non-hydroxylated parent fatty acid, influencing its elution profile.

Typical HPLC Parameters for Oxylipin Analysis:

Columns: C18 columns are the standard choice, offering excellent resolving power for a wide range of oxylipins.

Mobile Phase: A gradient elution is typically employed, starting with a high-polarity mobile phase (e.g., water/acetonitrile (B52724) with a small amount of acid like formic acid or acetic acid) and gradually increasing the proportion of the organic solvent. lcms.cz The acidic modifier ensures that the carboxylic acid group of the analyte remains protonated, leading to better peak shape and retention.

Detection: HPLC systems are most powerfully coupled with mass spectrometry for detection (see section 6.2). However, UV-Vis detectors can also be used, as the conjugated double bond system in 11S-hydroxy-12E,14Z-eicosadienoic acid imparts a UV absorbance chromophore.

Table 1: Representative HPLC Conditions for Oxylipin Separation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3 µm) | Separation based on hydrophobicity. mdpi.com |

| Mobile Phase A | Water + 0.1% Formic Acid | Polar component of the solvent system. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier; non-polar component. |

| Elution Mode | Gradient Elution | To resolve compounds with a wide range of polarities in a single run. lcms.cz |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns. |

| Column Temperature | 35-50 °C | Improves peak shape and reduces viscosity. researchgate.net |

Gas Chromatography (GC) for Fatty Acid Analysis

Gas Chromatography (GC) is a high-resolution separation technique particularly suited for volatile and thermally stable compounds. researchgate.net For non-volatile molecules like 11S-hydroxy-12E,14Z-eicosadienoic acid, chemical derivatization is a mandatory prerequisite to analysis. acs.org

Derivatization Process: To increase volatility and thermal stability, the carboxylic acid and hydroxyl functional groups must be derivatized. nih.gov

Esterification: The carboxylic acid is converted to a less polar, more volatile ester, typically a fatty acid methyl ester (FAME).

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. acs.org

This two-step derivatization yields a molecule that can be readily analyzed by GC.

Separation and Detection: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5MS) based on its boiling point and interactions with the stationary phase. lipidmaps.org The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of different fatty acid derivatives. lipidmaps.org Detection is most commonly achieved by coupling the GC to a mass spectrometer (GC-MS), which provides both quantitative data and mass spectra that aid in structural confirmation. researchgate.netnih.gov

Table 2: General Workflow for GC-MS Analysis of Hydroxy Fatty Acids

| Step | Procedure | Rationale |

|---|---|---|

| 1. Hydrolysis | Saponification of sample lipids (if necessary). | To release esterified fatty acids from complex lipids. |

| 2. Extraction | Liquid-liquid extraction with an organic solvent. | To isolate lipids from the aqueous matrix. lipidmaps.org |

| 3. Esterification | Reaction with methanolic HCl or BF3/methanol. | To form volatile Fatty Acid Methyl Esters (FAMEs). |

| 4. Silylation | Reaction with a silylating agent (e.g., BSTFA). | To derivatize the hydroxyl group into a volatile TMS ether. lipidmaps.org |

| 5. GC Separation | Injection onto a capillary column with a temperature gradient. | To separate different FAMEs based on volatility and polarity. |

| 6. MS Detection | Electron Ionization (EI) followed by mass analysis. | To fragment the molecule and generate a characteristic mass spectrum for identification. |

Mass Spectrometry-Based Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of lipids. When coupled with a chromatographic separation technique, it provides the highest degree of specificity and sensitivity.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Oxidized Fatty Acid Analysis

The combination of LC with ESI-MS/MS is the gold standard for quantifying low-abundance oxylipins like 11S-hydroxy-12E,14Z-eicosadienoic acid in complex biological matrices. nih.govnih.gov

Methodology:

Ionization: After separation by LC, the analyte enters the electrospray ionization (ESI) source. Since 11S-hydroxy-12E,14Z-eicosadienoic acid possesses an acidic carboxylic acid group, it is most readily ionized in negative ion mode, forming the deprotonated molecule [M-H]⁻. nih.gov The molecular weight of 11S-hydroxy-12E,14Z-eicosadienoic acid is 324.5 g/mol , so its [M-H]⁻ ion would be detected at a mass-to-charge ratio (m/z) of 323.5. larodan.com

Tandem Mass Spectrometry (MS/MS): For quantification, a technique called Multiple Reaction Monitoring (MRM) is often used. nih.gov First, the precursor ion (the [M-H]⁻ ion at m/z 323.5) is specifically selected. This ion is then fragmented through collision-induced dissociation (CID), and a specific, characteristic product ion is monitored. This two-stage mass filtering provides exceptional specificity and reduces chemical noise. The transition from the precursor ion to the product ion (e.g., m/z 323.5 → product ion) serves as a unique signature for the target analyte.

Table 3: Predicted LC-ESI-MS/MS Parameters for 11S-hydroxy-12E,14Z-eicosadienoic acid

| Parameter | Value/Description | Ion |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | [M-H]⁻ |

| Precursor Ion (Q1) | m/z 323.5 | [C₂₀H₃₅O₃]⁻ |

| Product Ion (Q3) | Hypothetical - Fragmentation would likely yield ions from cleavage adjacent to the hydroxyl group or loss of water/CO₂. | Fragment Ion |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and specificity quantification. |

Charge Switch Derivatization for Enhanced Detection Sensitivity

While negative mode ESI is effective, its efficiency can be limited by the use of acidic mobile phases required for good chromatography. nih.gov Charge switch derivatization is a chemical strategy to overcome this limitation by converting the analyte into a permanently charged positive ion, which can be detected with much higher efficiency. nih.govnih.gov

Principle: The carboxylic acid functional group of 11S-hydroxy-12E,14Z-eicosadienoic acid is covalently reacted with a derivatizing reagent, such as N-(4-aminomethylphenyl)pyridinium (AMPP). nih.govnih.gov This reaction attaches a pre-charged quaternary ammonium (B1175870) tag to the molecule. nih.gov The resulting derivative is then analyzed by LC-MS/MS in the positive ion mode.

Advantages:

Enhanced Sensitivity: Positive ion ESI is often more efficient than negative ion ESI, and this derivatization can lead to a 10- to 30-fold increase in signal intensity. nih.govnih.gov This allows for the quantification of extremely low-level analytes.

Improved Specificity: The fragmentation of the derivatized molecule in the mass spectrometer is highly predictable and specific, reducing the likelihood of false positive signals from matrix interferences. nih.gov

Table 4: Comparison of Standard vs. Charge Switch Derivatization LC-MS/MS

| Feature | Standard Method | Charge Switch Derivatization Method |

|---|---|---|

| Analyte Form | Underivatized | Derivatized with a fixed-charge tag (e.g., AMPP) |

| Ionization Mode | Negative (ESI-) | Positive (ESI+) |

| Target Ion | [M-H]⁻ | [M+Tag]⁺ |

| Sensitivity | Baseline | 10-30x increase. nih.govnih.gov |

| Quantification Limit | pg to ng range | 0.05 to 6.0 pg. nih.govnih.gov |

| Primary Use | Routine quantification. | Ultra-sensitive quantification; analysis in complex matrices. |

Ozone-Enabled Fatty Acid Discovery (OzFAD) for Double Bond Positional and Configurational Elucidation

The precise location and stereochemistry (cis/trans or E/Z) of double bonds are critical structural features that define a fatty acid's identity and function. Conventional MS/MS methods often fail to provide this information. Ozone-Enabled Fatty Acid Discovery (OzFAD) is a powerful technique that unambiguously identifies double bond positions. nih.govresearchgate.net

Methodology: OzFAD works by introducing ozone gas into the mass spectrometer, where it reacts with the ionized analyte. biorxiv.org This technique, also known as ozone-induced dissociation (OzID), causes specific cleavage at each carbon-carbon double bond. nih.gov For 11S-hydroxy-12E,14Z-eicosadienoic acid, this would result in cleavage at the C12-C13 and C14-C15 double bonds.

The resulting fragment ions are diagnostic of the original double bond locations. For example, cleavage at the C12=C13 bond would generate specific aldehyde and Criegee ion fragments whose masses directly correspond to the cleaved portions of the molecule, confirming the double bond at position 12. A similar process at the C14=C15 bond confirms its position. This allows for the confident differentiation of 11S-hydroxy-12E,14Z-eicosadienoic acid from its other positional isomers. biorxiv.orgnih.gov

Table 5: Principle of OzFAD for Structural Elucidation of 11S-hydroxy-12E,14Z-eicosadienoic acid

| Feature | Description |

|---|---|

| Technique | Ozone-Induced Dissociation (OzID) within a mass spectrometer. |

| Reaction | Gas-phase ozonolysis of the [M-H]⁻ or derivatized ion. |

| Target | The C12=C13 and C14=C15 double bonds. |

| Outcome | Formation of diagnostic fragment ions from oxidative cleavage at each double bond. |

| Result | Unambiguous determination of the 12 and 14 positions of the double bonds. |

| Advantage | Distinguishes between structural isomers that are indistinguishable by conventional MS/MS. nih.gov |

Enantioselective Chromatographic Separations for Stereoisomer Analysis

The separation of enantiomers, which are non-superimposable mirror images of each other, is a significant challenge in analytical chemistry because they possess identical physical and chemical properties in an achiral environment. csfarmacie.cznih.gov Enantioselective chromatography is the cornerstone for analyzing the stereoisomers of 11S-hydroxy-12E,14Z-eicosadienoic acid. This is crucial as the biological and pathophysiological effects of HETE enantiomers can differ significantly. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this purpose, often requiring chemical derivatization to enhance separation.

High-Performance Liquid Chromatography (HPLC):

HPLC, particularly with chiral stationary phases (CSPs), is a powerful method for resolving the enantiomers of hydroxy fatty acids. acs.orgaocs.org CSPs create a chiral environment within the column, allowing for differential interaction with each enantiomer, which leads to their separation. sigmaaldrich.com

For the analysis of HETEs, direct separation on a CSP is possible, but resolution is often improved by converting the hydroxy fatty acids into derivatives. nih.gov A common strategy involves esterification of the carboxylic acid group and/or derivatization of the hydroxyl group. For instance, racemic HETE methyl esters can be reacted with benzoyl chloride or naphthoyl chloride. nih.gov The resulting aromatic ester derivatives exhibit enhanced separation on a chiral column, such as one containing (R)-(-)-N-3,5-dinitrobenzoyl-alpha-phenylglycine. nih.gov This method is not only analytical but can also be used for preparative purposes, as the original chiral HETEs can be recovered by alkaline hydrolysis. nih.gov Another effective derivatization method is the conversion of hydroxy fatty acids to their 3,5-dinitrophenyl urethane (B1682113) (DU) derivatives by reacting them with dinitrophenyl isocyanate. nih.gov

The choice of mobile phase is also critical. Normal-phase HPLC, often using hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is frequently employed with Pirkle-type CSPs. csfarmacie.cznih.gov In reversed-phase mode, which is common for cyclodextrin-based CSPs, mobile phases typically consist of aqueous buffers with organic modifiers like acetonitrile or methanol. sigmaaldrich.com The separation mechanism in this case often involves the formation of inclusion complexes. sigmaaldrich.com

Gas Chromatography (GC):

Gas chromatography, usually coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of HETE stereoisomers. nih.gov Due to the low volatility of hydroxy fatty acids, derivatization is essential. A typical procedure involves methylation of the carboxylic acid group, followed by conversion of the hydroxyl group to a trimethylsilyl (TMS) ether derivative. nih.gov The separation of these derivatives can then be performed on capillary columns. While standard columns can separate different HETE isomers, the resolution of enantiomers requires chiral stationary phases, such as those based on cyclodextrins. aocs.org

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation in a liquid mobile phase using a solid stationary phase. Enantioselectivity is achieved with a Chiral Stationary Phase (CSP). acs.orgnih.gov | Separation of volatile compounds in a gaseous mobile phase. Requires derivatization for non-volatile analytes like HETEs. nih.govimrpress.com |

| Derivatization | Often improves resolution. Examples include conversion to methyl esters, benzoyl/naphthoyl esters, or 3,5-dinitrophenyl urethane (DU) derivatives. nih.govnih.gov | Mandatory. Typically involves methylation of the carboxyl group and silylation (e.g., TMS ether) of the hydroxyl group. nih.gov |

| Stationary Phases | Chiral Stationary Phases (CSPs): - Pirkle-type (e.g., (R)-(-)-N-3,5-dinitrobenzoyl-alpha-phenylglycine) nih.gov- Polysaccharide-based (e.g., cellulose, amylose) nih.gov- Cyclodextrin-based nih.gov- Macrocyclic antibiotics (e.g., teicoplanin) nih.gov | Chiral Capillary Columns: - Cyclodextrin-based phases aocs.org |

| Mobile Phases | Normal Phase: Hexane/isopropanol, Hexane/ethanol csfarmacie.czReversed Phase: Acetonitrile/water, Methanol/water, often with additives like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA). sigmaaldrich.com | Carrier Gas: Helium, Hydrogen, Nitrogen. imrpress.com |

| Detection | UV (HETEs have a characteristic absorbance around 236 nm), Mass Spectrometry (LC-MS). mdpi.comcaymanchem.com | Mass Spectrometry (GC-MS). nih.gov |

Methodologies for Investigating Enzymatic Activity and Kinetic Parameters

Understanding the enzymatic formation of 11S-hydroxy-12E,14Z-eicosadienoic acid involves studying the enzymes responsible for its synthesis, primarily lipoxygenases (LOX) and potentially cytochrome P450 (CYP) enzymes. nih.govcaymanchem.com Investigating these enzymes includes measuring their activity and determining key kinetic parameters like the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

Spectrophotometric Assays:

A widely used method for measuring lipoxygenase activity is based on the formation of a conjugated diene system in the product, which results from the oxygenation of a polyunsaturated fatty acid substrate. nih.gov This conjugated diene has a characteristic UV absorbance maximum around 234-235 nm. The assay involves incubating the enzyme with its substrate (e.g., arachidonic acid or a related eicosadienoic acid) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.3-7.5) and monitoring the increase in absorbance at this wavelength over time. nih.govnih.gov The rate of increase in absorbance is directly proportional to the enzyme activity, which can be quantified using the molar extinction coefficient of the hydroperoxide product (ε ≈ 25,000 M⁻¹cm⁻¹). nih.gov

Fluorometric Assays:

Fluorometric assays offer high sensitivity for measuring enzyme activity. For instance, the activity of CYP1B1, an enzyme implicated in 11-HETE formation, can be determined using the 7-ethoxyresorufin-O-deethylase (EROD) assay. nih.gov In this assay, the enzyme converts the non-fluorescent substrate 7-ethoxyresorufin (B15458) into the highly fluorescent product resorufin (B1680543). The rate of resorufin formation, measured with a fluorescence plate reader, is proportional to the enzyme's activity. nih.gov Similar principles are applied in commercially available lipoxygenase activity assay kits, where the LOX enzyme converts a specific substrate into an intermediate that reacts with a probe to generate a fluorescent product. nih.gov

Determination of Kinetic Parameters:

To characterize the efficiency and substrate affinity of an enzyme, its kinetic parameters (K_m and V_max) are determined. This is achieved by measuring the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant. nih.gov The data are then plotted as reaction velocity versus substrate concentration. The K_m (the substrate concentration at which the reaction velocity is half of V_max) and V_max (the maximum rate of reaction) can be calculated by fitting the data to the Michaelis-Menten equation. nih.gov A common method for visualizing and calculating these parameters is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/velocity versus 1/[substrate concentration]. bu.edu This linearization of the Michaelis-Menten equation allows for a more straightforward determination of K_m and V_max from the x-intercept and y-intercept of the resulting line, respectively. bu.edu

| Methodology | Principle | Typical Substrates | Detection Method | Key Parameters Determined |

| UV Spectrophotometry | Measures the increase in absorbance due to the formation of conjugated dienes in the hydroperoxy product. nih.gov | Polyunsaturated fatty acids (e.g., arachidonic acid, linoleic acid, eicosadienoic acids). nih.govnih.gov | UV-Vis Spectrophotometer (monitoring at ~234 nm). nih.gov | Initial reaction velocity, specific activity. |

| Fluorometry (EROD Assay for CYPs) | Measures the formation of a fluorescent product (resorufin) from a non-fluorescent substrate. nih.gov | 7-Ethoxyresorufin (for CYP1B1). nih.gov | Fluorescence Plate Reader. nih.gov | Initial reaction velocity, specific activity. |

| Fluorometry (LOX Assay Kits) | The enzyme converts a substrate to an intermediate that reacts with a probe to generate fluorescence. nih.gov | Specific proprietary LOX substrates provided in the kit. nih.gov | Fluorescence Plate Reader. nih.gov | Specific activity. |

| Kinetic Analysis | The initial reaction rate is measured at varying substrate concentrations. nih.gov | The specific fatty acid substrate for the enzyme of interest. nih.gov | Spectrophotometry or fluorometry. | Michaelis Constant (K_m), Maximum Velocity (V_max), Catalytic Efficiency (k_cat/K_m). nih.govbu.edu |

In Vivo Research Models in 11s Hydroxy 12e,14z Eicosadienoic Acid Studies

Utilization of Murine Models for Mechanistic Investigations

Murine models are fundamental tools for the mechanistic investigation of oxylipins. These models, particularly those involving primary cells like peritoneal macrophages, allow for detailed analysis of inflammatory and metabolic pathways.

Mouse Peritoneal Macrophages: Resident peritoneal macrophages are frequently used to study the synthesis and function of eicosanoids and other oxylipins. nih.gov These cells are key players in inflammation and express enzymes like 12/15-lipoxygenase (12/15-LOX), the murine ortholog of human 15-LOX, which is responsible for producing a variety of hydroxylated fatty acids. nih.govfrontiersin.org Studies have shown that stimulating these macrophages with agents like lipopolysaccharide (LPS) or cellular debris can trigger an "eicosanoid storm," a massive release of lipid mediators. nih.govnih.gov

By isolating peritoneal macrophages from wild-type or genetically modified mice (e.g., 12/15-LO-deficient mice), researchers can perform oxylipin profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net This technique allows for the precise identification and quantification of dozens of lipid mediators, providing a comprehensive snapshot of the metabolic response to a given stimulus. nih.gov This experimental setup would be ideal for determining if 11S-HEDE is produced by macrophages, under what conditions, and through which enzymatic pathways. For instance, macrophages from 12/15-LOX deficient mice would be expected to show a significantly altered profile of hydroxylated fatty acids compared to wild-type controls, helping to pinpoint the enzymes responsible for 11S-HEDE synthesis. researchgate.net

General Animal Models for Oxylipin Profiling: Beyond isolated cells, whole animal models are indispensable. The Zucker diabetic fatty (ZDF) rat, a model for type 2 diabetes, has been used to show that impaired arachidonic acid metabolism, linked to reduced 12-lipoxygenase expression, contributes to vascular dysfunction. physiology.org In studies of inflammatory bowel disease, murine colitis models are used to quantify eicosanoid changes directly in the affected tissue, revealing distinct lipid metabolite compositions in healthy versus diseased states. researchgate.net Such models could be used to investigate whether 11S-HEDE levels are altered in pathological conditions, suggesting a potential role as a biomarker or mediator of disease.

| Characteristic | Description | Relevance to Oxylipin Studies | Source |

|---|---|---|---|

| Key Enzymes | Express high levels of lipoxygenases (e.g., 12/15-LOX) and cyclooxygenases (COX). | These enzymes catalyze the conversion of polyunsaturated fatty acids into a wide array of oxylipins, including HETEs, HODEs, and prostaglandins. | nih.govnih.gov |

| Response to Stimuli | Can be activated by various stimuli, including LPS, cellular debris, and cytokines, leading to a surge in oxylipin production. | Allows for the study of oxylipin biosynthesis under controlled pro-inflammatory conditions. | nih.govnih.gov |

| Genetic tractability | Availability of knockout mouse strains (e.g., Alox15-/-) allows for the study of specific enzyme pathways. | Crucial for identifying the specific enzymatic origin of individual oxylipins like 11S-HEDE. | researchgate.net |

| Profiling Methods | Amenable to extraction and analysis via LC-MS/MS for comprehensive oxylipin profiling. | Enables sensitive and specific quantification of dozens to hundreds of lipid mediators simultaneously. | nih.govresearchgate.net |

Dietary Modulation and Oxylipin Profile Analysis in Animal Systems

The substrate availability of polyunsaturated fatty acids (PUFAs) is a critical determinant of the types and quantities of oxylipins produced. Animal studies are essential for understanding how dietary intake of fats, particularly the ratio of omega-6 (n-6) to omega-3 (n-3) PUFAs, modulates tissue oxylipin profiles. nih.gov

In murine studies, feeding mice diets with different n-6/n-3 ratios has been shown to profoundly alter the oxylipin landscape in various tissues, including the brain, liver, and adipose tissue. nih.govnih.govrsc.org For example, a diet rich in n-3 PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) typically leads to an increase in EPA- and DHA-derived oxylipins (e.g., resolvins, maresins) and a concurrent decrease in oxylipins derived from the n-6 PUFA arachidonic acid (ARA). rsc.orgfrontiersin.org This is due to competition between the fatty acids for the same metabolic enzymes, such as COX and LOX. nih.gov

To investigate the dietary regulation of 11S-HEDE, an experimental design could involve feeding mice diets with varying fatty acid compositions. For example, one group could receive a diet with a high n-6/n-3 ratio (rich in linoleic acid), while another receives a diet with a low ratio (supplemented with EPA/DHA). After a period of dietary intervention, tissues of interest would be harvested for comprehensive oxylipin analysis via LC-MS/MS. This would reveal whether the production of 11S-HEDE, which is derived from an eicosadienoic acid, is influenced by the dietary precursor pool.

| Dietary Group | Key Dietary Component | Observed Effect on Liver Oxylipins | Source |

|---|---|---|---|

| n6-High Control | High Linoleic Acid (n-6) | Baseline levels of ARA-derived oxylipins. | rsc.org |

| n6-Low Control | High Oleic Acid, Low Linoleic Acid | Little to no effect on ARA levels or its derived oxylipins compared to n6-High control. | rsc.org |

| EPA Supplemented | Supplemented with Eicosapentaenoic Acid (n-3) | Lowered ARA levels and reduced ARA-derived oxylipins; increased EPA-derived oxylipins. | nih.govrsc.org |

| DHA Supplemented | Supplemented with Docosahexaenoic Acid (n-3) | Lowered ARA levels and reduced ARA-derived oxylipins; increased DHA-derived oxylipins. | rsc.orgfrontiersin.org |

Cross-Species Comparative Lipidomics for Research Model Identification

The selection of an appropriate animal model is critical for the relevance of preclinical findings to human physiology. Lipid metabolism, including the activities of desaturase and elongase enzymes and the function of lipoxygenases, can differ significantly between species. rsc.org For example, mice can convert the plant-derived n-3 PUFA alpha-linolenic acid (ALA) to EPA and DHA more efficiently than humans. rsc.org Furthermore, the human 15-LOX-1 enzyme and its murine ortholog, 12/15-LOX, have related but not identical functions and product profiles. nih.gov

Cross-species comparative lipidomics is an approach used to address these differences. By systematically profiling the lipids and oxylipins in tissues from different species (e.g., mice, rats, non-human primates, and humans), researchers can identify the animal model that most closely recapitulates the human lipidome for a specific pathway or condition. researchgate.net This process is essential for validating findings and ensuring that the chosen model has high translational value.

Future Perspectives and Research Frontiers for 11s Hydroxy 12e,14z Eicosadienoic Acid

Elucidation of Novel Biological Pathways and Undiscovered Effects

Currently, there is a notable lack of specific research on the biological pathways and effects of 11S-hydroxy-12E,14Z-eicosadienoic acid (11S-HEDE). The LIPID MAPS (Lipidomics Gateway) database, a major repository for lipid data, indicates that there are no reports of biological activity associated with 11S-HEDE in the existing scientific literature. lipidmaps.org This highlights a significant gap in our understanding of this particular lipid molecule.

Future research will need to focus on foundational studies to determine if and how 11S-HEDE is involved in biological processes. The initial steps in elucidating its potential pathways would involve:

Metabolomic Profiling: Utilizing advanced mass spectrometry techniques to identify the presence and quantify the levels of 11S-HEDE in various biological samples (e.g., tissues, cells, and biofluids) under different physiological and pathological conditions. This can provide clues about its potential sites of action and regulation.

Biosynthesis and Degradation Studies: Investigating the enzymatic pathways responsible for the production and breakdown of 11S-HEDE. This would involve identifying the specific enzymes (e.g., lipoxygenases, cyclooxygenases, or cytochrome P450s) that may synthesize it from its precursor fatty acids and the metabolic routes for its clearance.

Cell-Based Screening Assays: Exposing various cell types to 11S-HEDE to screen for a wide range of cellular responses, such as changes in gene expression, protein activation, cell proliferation, apoptosis, and inflammation.

Identification of Specific Molecular Targets and Ligand-Receptor Dynamics

The specific molecular targets of 11S-HEDE have not yet been identified. Research into the parent compound, 11(Z),14(Z)-eicosadienoic acid, has shown that it can inhibit the binding of leukotriene B4 to its receptor on pig neutrophil membranes, suggesting a potential role in modulating inflammatory responses. caymanchem.combiomol.com However, it is unknown if the hydroxyl group and altered stereochemistry of 11S-HEDE confer similar or different targeting capabilities.

Future research to identify the molecular targets of 11S-HEDE would likely involve:

Affinity-Based Proteomics: Using chemically modified versions of 11S-HEDE as probes to isolate and identify binding proteins from cell or tissue lysates.

Computational Docking: Employing in silico models to predict potential interactions between 11S-HEDE and the known structures of various receptors and enzymes, particularly those involved in lipid signaling. targetmol.com

Receptor Binding Assays: Systematically testing the ability of 11S-HEDE to bind to a panel of known lipid-sensing receptors, such as G-protein coupled receptors (GPCRs) and nuclear receptors.

Understanding the dynamics of any potential ligand-receptor interactions will be crucial. This involves studying how the binding of 11S-HEDE to its target might induce conformational changes in the receptor, leading to downstream signaling events. Techniques like surface plasmon resonance and isothermal titration calorimetry can be used to quantify binding affinity and thermodynamics. The study of ligand-receptor dynamics is essential for understanding how a molecule can act as an agonist or antagonist. nih.govnih.govyoutube.com

Advancements in Quantitative and Stereospecific Analytical Approaches

The accurate quantification and stereochemical characterization of lipid molecules like 11S-HEDE are critical for understanding their biological roles. Current methodologies for eicosanoid analysis, such as high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS), provide a robust framework for detection and quantification. lipidmaps.org However, distinguishing between stereoisomers often requires specialized techniques.

Future advancements in the analytical approaches for 11S-HEDE will likely focus on:

Chiral Chromatography: Developing and optimizing chiral stationary phases for HPLC that can effectively separate 11S-HEDE from its other stereoisomers. This is crucial as different stereoisomers can have vastly different biological activities.

Supercritical Fluid Chromatography (SFC): Exploring the use of SFC coupled with mass spectrometry for improved resolution and sensitivity in the analysis of lipid isomers.

Ion Mobility-Mass Spectrometry (IM-MS): Applying IM-MS to separate lipid isomers based on their size, shape, and charge, which can provide an additional dimension of separation beyond traditional chromatography.

Development of Internal Standards: Synthesizing stable isotope-labeled internal standards for 11S-HEDE to enable accurate and precise quantification in complex biological matrices.

The table below summarizes some predicted properties for 11S-hydroxy-12E,14Z-eicosadienoic acid that can inform the development of analytical methods.

| Property | Value |

| Molecular Formula | C20H36O3 |

| Monoisotopic Mass | 324.26645 Da |

| Predicted XlogP | 6.4 |

| Predicted Collision Cross Section ([M-H]-) | 184.2 Ų |

| Data from PubChem. uni.lu |

Role in Pathophysiological Processes and Disease Mechanomics Research

Given the lack of fundamental research on the biological activity of 11S-HEDE, its role in any pathophysiological processes remains entirely speculative. Many hydroxy fatty acids are known to be involved in a range of diseases, including inflammatory disorders, cardiovascular disease, and cancer. Therefore, it is plausible that 11S-HEDE could also have a role in such conditions.

Future research in this area, which would follow the successful elucidation of its biological pathways and molecular targets, would involve:

Clinical Studies: Measuring the levels of 11S-HEDE in patient cohorts with various diseases to identify potential correlations between its abundance and disease state or severity.

Animal Models of Disease: Utilizing animal models to investigate how the levels of 11S-HEDE change during disease progression and to determine the effects of exogenously administered 11S-HEDE.

Mechanomics Approaches: Integrating data from genomics, proteomics, and metabolomics to build a comprehensive picture of how 11S-HEDE might influence the molecular mechanisms of disease.

Until these foundational studies are conducted, the role of 11S-hydroxy-12E,14Z-eicosadienoic acid in health and disease will remain an open and intriguing question in the field of lipid research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.